molecular formula C12H10F3N3 B13136329 2,6-Pyridinediamine, 4-[4-(trifluoromethyl)phenyl]-

2,6-Pyridinediamine, 4-[4-(trifluoromethyl)phenyl]-

Cat. No.: B13136329
M. Wt: 253.22 g/mol
InChI Key: PIKDJTIJQQIZRI-UHFFFAOYSA-N
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Description

4-(4-(Trifluoromethyl)phenyl)pyridine-2,6-diamine is an aromatic diamine compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring with two amino groups at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Trifluoromethyl)phenyl)pyridine-2,6-diamine typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Trifluoromethyl)phenyl)pyridine-2,6-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the pyridine ring.

    Substitution: The compound can participate in substitution reactions, particularly involving the amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Reagents like halogenated compounds and strong bases are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of 4-(4-(Trifluoromethyl)phenyl)pyridine-2,6-diamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The amino groups can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-(Trifluoromethyl)phenyl)pyridine-2,6-diamine stands out due to its specific substitution pattern, which imparts unique chemical and physical properties

Properties

Molecular Formula

C12H10F3N3

Molecular Weight

253.22 g/mol

IUPAC Name

4-[4-(trifluoromethyl)phenyl]pyridine-2,6-diamine

InChI

InChI=1S/C12H10F3N3/c13-12(14,15)9-3-1-7(2-4-9)8-5-10(16)18-11(17)6-8/h1-6H,(H4,16,17,18)

InChI Key

PIKDJTIJQQIZRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC(=C2)N)N)C(F)(F)F

Origin of Product

United States

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